N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC10896511
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide -](/images/structure/VC10896511.png)
Specification
Molecular Formula | C18H16N4O3S |
---|---|
Molecular Weight | 368.4 g/mol |
IUPAC Name | N-(3-acetamidophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Standard InChI | InChI=1S/C18H16N4O3S/c1-12(23)19-13-4-2-5-14(10-13)20-17(24)11-22-18(25)8-7-15(21-22)16-6-3-9-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
Standard InChI Key | QLQHTMGIWVTORU-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Introduction
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. It features an acetylamino group, a pyridazinone core, and a thiophene ring, contributing to its potential biological activities. The compound's molecular formula is C18H16N4O3S, and it has a molecular weight of approximately 368.41 g/mol .
Structural Features
The structural uniqueness of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is highlighted by the presence of several key functional groups:
-
Acetylamino Group: This group is attached to the phenyl ring, contributing to the compound's potential biological interactions.
-
Pyridazinone Core: This core is central to the compound's structure and is known for its involvement in various biological activities.
-
Thiophene Ring: The sulfur-containing thiophene ring adds unique electronic and steric properties, potentially enhancing the compound's biological activity and stability.
Synthesis
The synthesis of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful optimization of reaction conditions to achieve high yields and purity.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide shares structural similarities with other compounds, such as:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]acetamide | Contains methoxy groups | Potentially enhanced solubility |
N-(bicyclo[2.2.1]heptan-2-yloxy)-2-[3-(4-chlorophenyl)-6 oxopyridazin]acetamide | Bicyclic structure | May exhibit unique pharmacokinetics |
4-(4-fluorophenyl)-N-(2-pyridinylmethyl)-2-acetamido-pyrimidinone | Pyrimidinone core | Different biological activity profile |
These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume